Ethyl 2-butoxy-4-(dimethylamino)benzoate
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Overview
Description
Ethyl 2-butoxy-4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO3. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-butoxy-4-(dimethylamino)benzoate typically involves the esterification of 2-butoxy-4-(dimethylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butoxy-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-butoxy-4-(dimethylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-butoxy-4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the butoxy group.
2-Ethylhexyl 4-dimethylaminobenzoate: Contains a longer alkyl chain compared to ethyl 2-butoxy-4-(dimethylamino)benzoate.
Methyl 4-dimethylaminobenzoate: Similar but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. This structural feature may enhance its performance in specific applications, such as UV-curing processes and photoinitiation .
Properties
CAS No. |
255871-37-5 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
ethyl 2-butoxy-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-7-10-19-14-11-12(16(3)4)8-9-13(14)15(17)18-6-2/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
JWWGTFYHUWRRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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